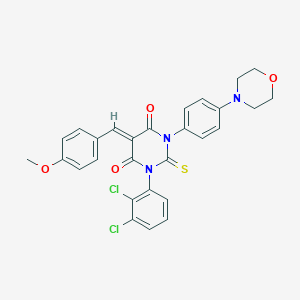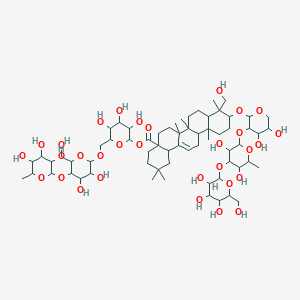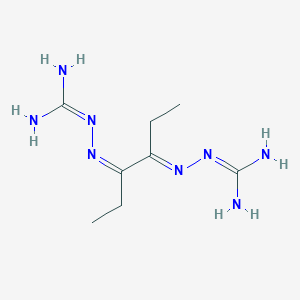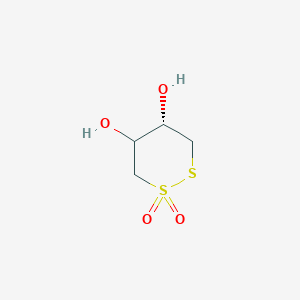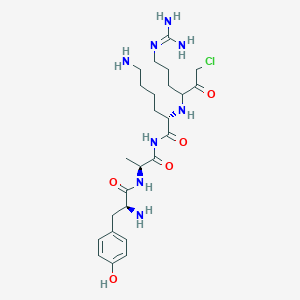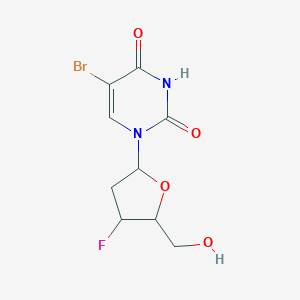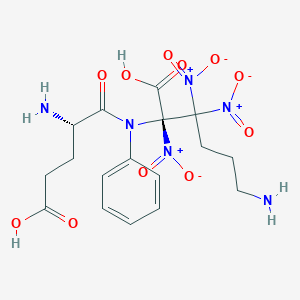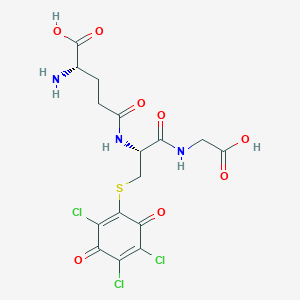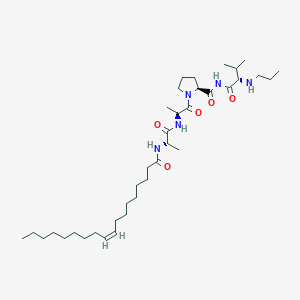
Oleoylalanyl-alanyl-prolyl-N-propylvalinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleoylalanyl-alanyl-prolyl-N-propylvalinamide (OP3V) is a peptide that has gained attention in the scientific community due to its potential therapeutic applications. It is a synthetic compound that is designed to mimic the actions of natural peptides in the body. In
Wissenschaftliche Forschungsanwendungen
Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory and anti-nociceptive effects, making it a potential treatment for chronic pain and inflammatory disorders. Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of Oleoylalanyl-alanyl-prolyl-N-propylvalinamide is not fully understood. However, it is believed to act on various receptors in the body, including the mu-opioid receptor and the cannabinoid receptor. Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has been shown to activate these receptors, leading to the release of endogenous opioids and cannabinoids, which can produce analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Oleoylalanyl-alanyl-prolyl-N-propylvalinamide in lab experiments is that it is a synthetic compound, which allows for greater control over its properties and effects. Additionally, Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has been shown to have low toxicity and few side effects, making it a relatively safe compound to use in lab experiments. However, one limitation of using Oleoylalanyl-alanyl-prolyl-N-propylvalinamide in lab experiments is that it can be difficult to synthesize and purify, which can make it a costly and time-consuming process.
Zukünftige Richtungen
There are many potential future directions for research on Oleoylalanyl-alanyl-prolyl-N-propylvalinamide. One area of interest is the development of more efficient and cost-effective synthesis methods for Oleoylalanyl-alanyl-prolyl-N-propylvalinamide. Additionally, further research is needed to fully understand the mechanism of action of Oleoylalanyl-alanyl-prolyl-N-propylvalinamide and its potential therapeutic applications in various fields of medicine. Finally, more research is needed to investigate the long-term effects of Oleoylalanyl-alanyl-prolyl-N-propylvalinamide use and its potential for drug interactions with other medications.
Synthesemethoden
The synthesis of Oleoylalanyl-alanyl-prolyl-N-propylvalinamide involves the use of solid-phase peptide synthesis. This method involves the stepwise addition of amino acids onto a growing peptide chain. The final product is then cleaved from the resin and purified through various chromatography techniques. Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has been synthesized in both solution and solid phases, with solid-phase synthesis being the more commonly used method.
Eigenschaften
CAS-Nummer |
121258-39-7 |
|---|---|
Produktname |
Oleoylalanyl-alanyl-prolyl-N-propylvalinamide |
Molekularformel |
C37H67N5O5 |
Molekulargewicht |
662 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-3-methyl-2-(propylamino)butanoyl]-1-[(2S)-2-[[(2S)-2-[[(Z)-octadec-9-enoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C37H67N5O5/c1-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-32(43)39-29(5)34(44)40-30(6)37(47)42-27-23-24-31(42)35(45)41-36(46)33(28(3)4)38-26-8-2/h15-16,28-31,33,38H,7-14,17-27H2,1-6H3,(H,39,43)(H,40,44)(H,41,45,46)/b16-15-/t29-,30-,31-,33-/m0/s1 |
InChI-Schlüssel |
IAQMBFBKDAKXNQ-DRAQGEPQSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NC(=O)[C@H](C(C)C)NCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(=O)C(C(C)C)NCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(=O)C(C(C)C)NCCC |
Synonyme |
Ol-Ala-Ala-Pro-Val-NH-C3H7 oleoylalanyl-alanyl-prolyl-N-propylvalinamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



